Methyl 1-oxoisoindoline-4-carboxylate
Overview
Description
Methyl 1-oxoisoindoline-4-carboxylate is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are significant due to their presence in various natural products and their potential biological activities. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a carboxylate ester group attached to the nitrogen-bearing pyrrole ring.
Mechanism of Action
Target of Action
The primary targets of Methyl 1-oxoisoindoline-4-carboxylate are currently unknown. This compound is a heterocyclic building block and is often used in pharmaceutical testing
Pharmacokinetics
This compound has high gastrointestinal absorption, indicating good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-oxoisoindoline-4-carboxylate typically involves the Ugi reaction, which is a multicomponent reaction. This reaction involves the condensation of 2-formylbenzoic acid, an amine, and an isocyanide. The reaction conditions usually include the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-oxoisoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, hydroxylated derivatives, and other functionalized compounds that retain the core isoindolinone structure.
Scientific Research Applications
Methyl 1-oxoisoindoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Comparison with Similar Compounds
Isoindolinone: A parent compound with similar structural features but lacking the ester group.
Phthalimide: Another related compound with a similar fused ring system but different functional groups.
Indole-2-carboxylate: Shares the indole structure but with different substituents.
Uniqueness: Methyl 1-oxoisoindoline-4-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 1-oxo-2,3-dihydroisoindole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-8(7)5-11-9(6)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRZRLGPOMISSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172017 | |
Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-40-1 | |
Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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